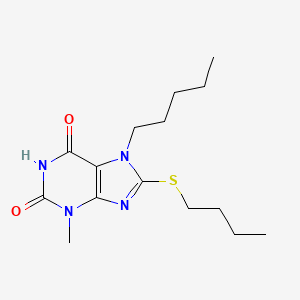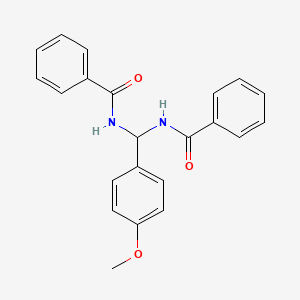
8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural modifications, which include butylthio and pentyl groups attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Alkylation: The 6-chloropurine undergoes alkylation with butylthiol in the presence of a base like potassium carbonate to introduce the butylthio group.
Methylation: The intermediate product is then methylated using methyl iodide to add the methyl group at the 3-position.
Pentylation: Finally, the compound is subjected to pentylation using pentyl bromide to introduce the pentyl group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the purine ring or side chains.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where halogens or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated or substituted purine derivatives.
Scientific Research Applications
8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
8-(butylthio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the butylthio and pentyl groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications in various fields.
Properties
Molecular Formula |
C15H24N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-6-8-9-19-11-12(16-15(19)22-10-7-5-2)18(3)14(21)17-13(11)20/h4-10H2,1-3H3,(H,17,20,21) |
InChI Key |
OSVYVEWSQLLMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11985539.png)

![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11985555.png)

![2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B11985562.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11985570.png)


![7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985590.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)


![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)
